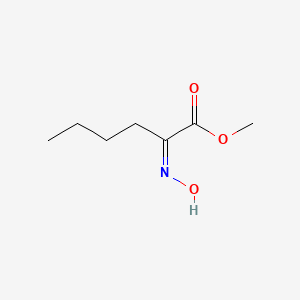

methyl (2Z)-2-hydroxyiminohexanoate

Description

Methyl (2Z)-2-hydroxyiminohexanoate is a methyl ester derivative featuring a hydroxyimino (-NOH) functional group at the second carbon of a six-carbon chain. The (2Z) configuration indicates the stereochemistry of the imine group, which influences its reactivity and physicochemical properties. The hydroxyimino group may confer unique chelating or redox properties, distinguishing it from simpler esters.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (2Z)-2-hydroxyiminohexanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3/b8-6- |

InChI Key |

LTNYXUPEOVHKFY-VURMDHGXSA-N |

Isomeric SMILES |

CCCC/C(=N/O)/C(=O)OC |

Canonical SMILES |

CCCCC(=NO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-hydroxyiminohexanoate typically involves the reaction of hexanoic acid with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:

Formation of Oxime: [ \text{Hexanoic acid} + \text{Hydroxylamine} \rightarrow \text{Hexanoic acid oxime} ]

Esterification: [ \text{Hexanoic acid oxime} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-hydroxyiminohexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Amides or different esters.

Scientific Research Applications

Methyl (2Z)-2-hydroxyiminohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oximes and esters.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxyiminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. The ester group can undergo hydrolysis, releasing the active oxime moiety, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Imazamethabenz Methyl Ester

Imazamethabenz methyl ester (methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate) is a herbicide used to control weeds in cereal crops. Unlike the target compound, it contains an imidazolinone ring, which inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis . The aromatic para-toluate group enhances its stability in soil, whereas the hydroxyimino group in this compound may increase susceptibility to hydrolysis or oxidation.

Thiazopyr

Thiazopyr (methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate) is a pre-emergent herbicide. Its pyridine-thiazole core and fluorinated substituents improve lipophilicity and membrane penetration, enabling root uptake in target plants . In contrast, the hydroxyimino group in this compound could limit bioavailability due to hydrogen bonding with water.

Key Structural and Functional Differences

- Functional Groups: Hydroxyimino: Enhances metal chelation but reduces hydrolytic stability. Imidazolinone/Thiazole: Promote enzyme inhibition and environmental persistence.

Data Table: Structural and Functional Comparison

Research Findings and Methodological Considerations

- Crystallography and Structural Analysis: The SHELX software suite (e.g., SHELXL, SHELXD) is widely used for small-molecule crystallography, including refinement of ester derivatives .

- Synthetic Pathways: Hydroxyimino esters are often synthesized via oximation of ketones followed by esterification. Modifications to the chain length or stereochemistry could tune reactivity for specific applications.

Biological Activity

Methyl (2Z)-2-hydroxyiminohexanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from various research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hexanoic acid derivatives with hydroxylamine. This results in the formation of an oxime, which can be methylated to yield the final product. The synthetic route may vary depending on the desired purity and yield, but common methods include:

- Condensation Reactions: Utilizing hydroxylamine hydrochloride and a suitable base.

- Methylation: Employing methyl iodide or dimethyl sulfate in the presence of a base.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit inhibitory effects on various cancer cell lines, particularly by targeting mitochondrial functions. For instance, a related compound demonstrated significant growth inhibition in MCF-7 breast cancer cells by disrupting ATP synthase activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Inhibition of ATP synthase |

| Analog 1 | MCF-7 | 5 | Enhanced mitochondrial targeting |

| Analog 2 | MCF-7 | 15 | Moderate ATP synthase inhibition |

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies indicate that derivatives of this compound possess varying degrees of antibacterial and antifungal properties. The structure-activity relationship suggests that modifications to the hydrazide fragment can enhance microbial inhibition .

| Derivative | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Derivative A | Antibacterial | 32 | E. coli |

| Derivative B | Antifungal | 16 | C. albicans |

| This compound | Antifungal | 64 | A. niger |

3. Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of this compound and its analogs:

- Case Study 1: A study focusing on the compound's effect on apoptosis in cancer cells found that it induces cell death through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

- Case Study 2: Research on its antimicrobial properties revealed that certain derivatives were effective against multi-drug resistant strains, suggesting a potential role in developing new antibiotics.

4. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.